3-Iodo-1-(4-methoxybenzyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-(4-methoxybenzyl)piperidin-2-one is a chemical compound with the molecular formula C13H16INO2 and a molecular weight of 345.18 g/mol This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 3-Iodo-1-(4-methoxybenzyl)piperidin-2-one involves several steps, including the formation of the piperidine ring and the introduction of the iodine and methoxybenzyl groups. One common synthetic route involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxybenzyl group: This step typically involves the use of para-methoxybenzyl chloride as a reagent, which reacts with the piperidine ring to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Iodo-1-(4-methoxybenzyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
3-Iodo-1-(4-methoxybenzyl)piperidin-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and pathways, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Iodo-1-(4-methoxybenzyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the methoxybenzyl group allows the compound to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Iodo-1-(4-methoxybenzyl)piperidin-2-one can be compared with other similar compounds, such as:
3-Iodo-1-benzylpiperidin-2-one: Similar structure but lacks the methoxy group.
3-Iodo-1-(4-methylbenzyl)piperidin-2-one: Similar structure but has a methyl group instead of a methoxy group.
3-Iodo-1-(4-chlorobenzyl)piperidin-2-one: Similar structure but has a chlorine atom instead of a methoxy group.
The presence of the methoxy group in this compound makes it unique, as it can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-iodo-1-[(4-methoxyphenyl)methyl]piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-17-11-6-4-10(5-7-11)9-15-8-2-3-12(14)13(15)16/h4-7,12H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCBEQINRKNTAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744805 |
Source
|
Record name | 3-Iodo-1-[(4-methoxyphenyl)methyl]piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-02-9 |
Source
|
Record name | 3-Iodo-1-[(4-methoxyphenyl)methyl]piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.